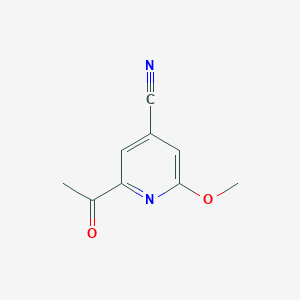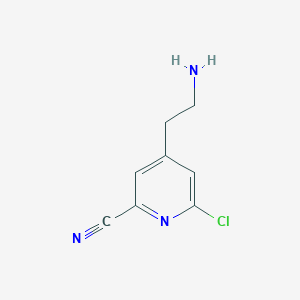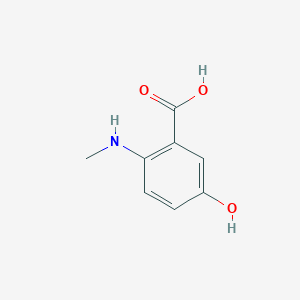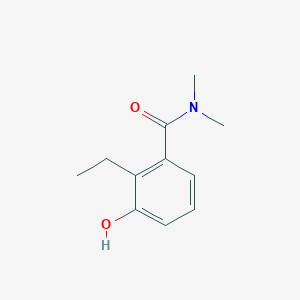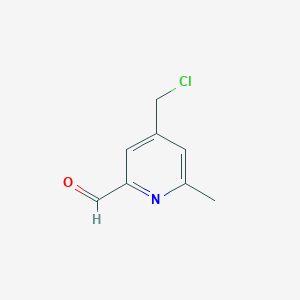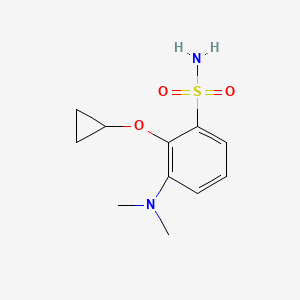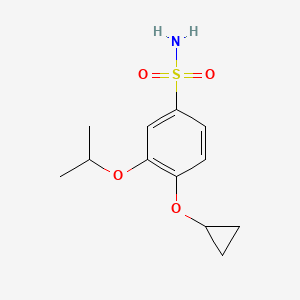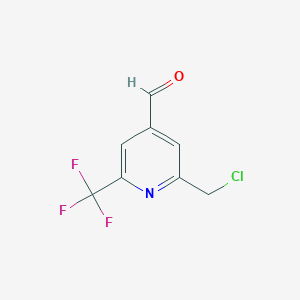
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to an isonicotinaldehyde backbone
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic anhydride and chloromethylation reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde suitable for various applications .
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
科学的研究の応用
2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function .
類似化合物との比較
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- Trifluoromethyl ketones
- α-(Trifluoromethyl)styrenes
Uniqueness
Compared to similar compounds, 2-(Chloromethyl)-6-(trifluoromethyl)isonicotinaldehyde is unique due to its specific combination of functional groups and its isonicotinaldehyde backbone. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H5ClF3NO |
|---|---|
分子量 |
223.58 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H5ClF3NO/c9-3-6-1-5(4-14)2-7(13-6)8(10,11)12/h1-2,4H,3H2 |
InChIキー |
AWKNNHCNJONZHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCl)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



